5-methyl-N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide hydrochloride
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Overview
Description
5-Methyl-N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a thiazolo[5,4-c]pyridine core structure, which is known for its biological activity and versatility in chemical synthesis.
Mechanism of Action
Pharmacokinetics
The compound is a solid at room temperature and has a molecular weight of 234.70 . Its bioavailability and other pharmacokinetic properties remain to be determined.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. The compound is recommended to be stored at room temperature, preferably in a cool and dark place .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazolo[5,4-c]pyridine core. One common approach is the cyclization of appropriately substituted thiophenes or thiazoles with amines under acidic or basic conditions. The reaction conditions often require careful control of temperature, pH, and reaction time to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography or crystallization. The choice of solvents, catalysts, and reagents is also critical to achieving cost-effective and scalable production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions. These reactions are often employed to modify the core structure or introduce functional groups that enhance its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), and chromium-based oxidants.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines, alcohols, or halides.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, are commonly employed.
Major Products Formed: The major products formed from these reactions include derivatives with modified functional groups, which can exhibit different biological activities and properties. For example, oxidation reactions can introduce hydroxyl or carboxyl groups, while reduction reactions can reduce nitro groups to amines.
Scientific Research Applications
This compound has shown promise in various scientific research applications, including:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its biological activity has been explored in the context of enzyme inhibition, receptor binding, and modulation of cellular pathways.
Medicine: Potential therapeutic applications include the treatment of cardiovascular diseases, inflammation, and cancer. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound's unique properties make it useful in the production of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
This compound is unique in its structure and biological activity compared to other similar compounds. Some of the similar compounds include:
Thiazolo[5,4-c]pyridine derivatives: These compounds share the thiazolo[5,4-c]pyridine core but may have different substituents or functional groups.
Isoxazole derivatives: Compounds containing the isoxazole ring system, which can exhibit similar biological activities.
Hydrochloride salts: Other hydrochloride salts of organic compounds, which may have different core structures and biological properties.
Properties
IUPAC Name |
5-methyl-N-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)-1,2-oxazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S.ClH/c1-6-4-8(15-17-6)10(16)14-11-13-7-2-3-12-5-9(7)18-11;/h4,12H,2-3,5H2,1H3,(H,13,14,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEXTKKJIIUNNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CNCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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